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Compound of Interest

Compound Name: SBC-115076

Cat. No.: B610722

Abstract: This technical guide provides a comprehensive overview of SBC-115076, a small
molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). The document
details the mechanism of action, impact on lipid profiles, and key experimental methodologies
used to characterize this compound. Its primary role in lipid metabolism is the potent inhibition
of PCSK9, which leads to increased Low-Density Lipoprotein (LDL) receptor recycling and a
subsequent reduction in plasma LDL cholesterol. This guide is intended for researchers,
scientists, and professionals in drug development engaged in the fields of cardiovascular
disease and lipid metabolism.

Introduction

SBC-115076 is a small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9
(PCSK?9), a key regulator of cholesterol homeostasis.[1][2] PCSK9 functions by targeting the
Low-Density Lipoprotein Receptor (LDLR) for degradation, thereby reducing the liver's capacity
to clear LDL cholesterol from the circulation.[3][4] By inhibiting the action of PCSK9, SBC-
115076 enhances LDLR availability on the hepatocyte surface, leading to increased LDL
cholesterol uptake and significantly lower plasma cholesterol levels.[5][6] This document
outlines the core function and characteristics of SBC-115076 in the context of lipid metabolism.

Core Mechanism of Action: The PCSK9-LDLR
Pathway
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The primary mechanism through which SBC-115076 influences lipid metabolism is its direct
interference with the PCSK9-LDLR pathway.

o Physiological Role of PCSK9: Secreted primarily by the liver, PCSK9 binds to the epidermal
growth factor-like repeat A (EGF-A) domain of the LDLR on the surface of hepatocytes.[3][7]

o LDLR Degradation: Following this binding, the PCSK9-LDLR complex is internalized. Instead
of the LDLR recycling back to the cell surface to clear more LDL particles, the presence of
PCSKG9 directs the entire complex to the lysosome for degradation.[4]

e Inhibition by SBC-115076: SBC-115076 acts as an inhibitor of the PCSK9-LDLR interaction.
[5][8] By blocking this binding, it prevents the PCSK9-mediated degradation of the LDLR.
This allows more LDLRs to be recycled back to the hepatocyte membrane, enhancing the
clearance of LDL from the bloodstream.[1][4]
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Caption: SBC-115076 inhibits PCSK9, promoting LDLR recycling.
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Quantitative Data on Lipid Modulation

SBC-115076 has demonstrated efficacy in both in vitro and in vivo models. While specific data
on its effects on triglycerides and other lipids are limited, the impact on LDL and cholesterol is
well-documented. PCSKO9 inhibitors as a class have been shown to reduce triglycerides by 10-
20%.[9]

Table 1: In Vitro Efficacy of SBC-115076

. Concentration( Observed
Parameter Cell Line Reference
s) Effect

Concentration-
PCSK9-

. dependent
mediated .
HepG2 0.5, 1.5,5.0 yM inhibition of [8]
LDLR
LDLR

Degradation .
degradation.

_ _ Increased uptake
LDL Uptake Liver Cells Submicromolar £ LDL [5][6]
0 .

| PCSK9/LDLR Interaction | N/A (Biochemical Assay) | 5, 15, 50 uM | Feasible for evaluating
effects on protein-protein interaction. |[8] |

Table 2: In Vivo Efficacy of SBC-115076

Animal . . Observed
Diet Dosage Duration Reference
Model Effect
Lowered
. . Not Not
Mice High-Fat cholesterol [5]

Specified Specified
levels.

| Rats | High-Fat | 4 mg/kg (s.c.) | Daily for 3 weeks | Reduced obesity and dyslipidemia;
improved insulin sensitivity. |[2] |

Key Experimental Protocols
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Detailed methodologies are crucial for the replication and validation of scientific findings. The

following protocols have been used to characterize the activity of SBC-115076.

Protocol: Cell-Based PCSK9-Mediated LDLR
Degradation Assay

This assay evaluates the ability of SBC-115076 to protect LDLR from degradation in a cellular

context.[8]

Cell Culture: Human hepatoma (HepG2) cells are cultured in appropriate media until they
reach optimal confluency.

Treatment: Cells are treated with purified PCSK9 protein in the presence of varying
concentrations of SBC-115076 (e.g., 0, 0.5, 1.5, and 5.0 uM). A control group without PCSK9
or SBC-115076 is also maintained.

Incubation: The cells are incubated for a specified period to allow for PCSK9-mediated LDLR
internalization and degradation.

Lysis and Protein Quantification: After incubation, cells are washed and lysed to extract total
protein. The protein concentration of each sample is determined using a standard method
(e.g., BCA assay).

Western Blot Analysis: Equal amounts of protein from each sample are separated by SDS-
PAGE and transferred to a PVDF membrane. The membrane is probed with primary
antibodies specific for the LDLR and a loading control (e.g., B-actin).

Detection and Analysis: Following incubation with a secondary antibody, the protein bands
are visualized using chemiluminescence. The band intensity for LDLR is quantified and
normalized to the loading control to determine the relative LDLR levels across different
treatment groups.

Protocol: In Vitro Competitive Binding Assay
(PCSK9/LDLR Interaction)

This biochemical assay directly measures the inhibitory effect of SBC-115076 on the
interaction between PCSK9 and the LDLR's EGF-A domain.[8]
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» Preparation of Reagents:

o PCSK9-Magnetic Beads (MBs): Recombinant His-tagged PCSK9 is immobilized onto Ni-
NTA magnetic beads.

o LDLR EGF-A Domain: The EGF-A domain of LDLR is expressed as a GST-fusion protein
(GST-EGF-A).

o Test Compound: SBC-115076 is dissolved in a suitable solvent (e.g., DMSO) to create
stock solutions.

o Competitive Binding: A fixed amount of PCSK9-MBs is incubated in a buffer solution
containing a fixed concentration of GST-EGF-A and varying concentrations of SBC-115076
(e.g., 5, 15, 50 uM). The mixture is incubated for an optimized period (e.g., 2 hours) with
rotation to allow for competitive binding.

o Separation: The magnetic beads are separated from the supernatant using a magnetic
stand. The supernatant contains unbound proteins and compound.

e Elution and Analysis:

o The PCSK9-MBs (with bound GST-EGF-A and/or SBC-115076) are washed to remove
non-specific binding.

o The bound complexes are eluted from the beads (e.g., using imidazole).

o The eluate is analyzed by Western blot to detect the amounts of His-tagged PCSK9 and
GST-EGF-A. The GST/His band intensity ratio is calculated as a measure of the
PCSKO9/LDLR interaction. A lower ratio in the presence of SBC-115076 indicates inhibition.

e HPLC Analysis (Optional): To quantify the amount of SBC-115076 bound to PCSK9, the
compound can be dissociated from the washed beads (e.g., with methanol) and analyzed via
HPLC.[8]
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Caption: Workflow for key in vitro assays of SBC-115076 function.

Physicochemical and Pharmacological Properties

A summary of the key properties of SBC-115076 is provided below.

Table 3: Properties of SBC-115076

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b610722?utm_src=pdf-body-img
https://www.benchchem.com/product/b610722?utm_src=pdf-body
https://www.benchchem.com/product/b610722?utm_src=pdf-body
https://www.benchchem.com/product/b610722?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610722?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Property Value Reference
CAS Number 489415-96-5 [5]
Molecular Formula C31H33N30s [5]
Formula Weight 527.6 g/mol [5]
Purity >98% [5]
Appearance Crystalline solid [5]

DMSO: 5 mg/mLDMF: 2
Solubility mg/mLDMSO:PBS (pH 7.2) [5]
(1:1): 0.5 mg/mL

Storage -20°C [5]

| Stability | > 4 years at -20°C [[5] |

Discussion and Conclusion

The available evidence robustly positions SBC-115076 as a specific inhibitor of the PCSK9-
LDLR interaction. Its mechanism of action is centered on preventing LDLR degradation, which
directly enhances the capacity of hepatocytes to clear circulating LDL cholesterol. This makes it
a valuable tool for research into hypercholesterolemia and a lead compound for the
development of oral therapies for cardiovascular disease.

Based on the current body of scientific literature, the role of SBC-115076 in lipid metabolism is
primarily confined to the regulation of cholesterol levels through the PCSK9 pathway. There is
no direct evidence to suggest its involvement in other major lipid metabolic pathways, such as
carnitine biosynthesis or the modulation of fatty acid oxidation. Future research may explore
broader effects, but its core function remains a potent and specific modulation of the PCSK9
axis. The development of effective oral PCSK9 inhibitors like SBC-115076 represents a
significant potential advancement in the management of hypercholesterolemia.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.apexbt.com/sbc-115076.html
https://www.medchemexpress.com/SBC-115076.html
https://www.droracle.ai/articles/241844/mechanism-of-action-pcsk9
https://australianprescriber.tg.org.au/articles/pcsk9-inhibitors-mechanisms-of-action.html
https://australianprescriber.tg.org.au/articles/pcsk9-inhibitors-mechanisms-of-action.html
https://www.caymanchem.com/product/19134/sbc-115076
https://www.probechem.com/products_SBC-115076.html
https://www.frontiersin.org/journals/physiology/articles/10.3389/fphys.2021.603910/full
https://www.frontiersin.org/journals/physiology/articles/10.3389/fphys.2021.603910/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC6225438/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6225438/
https://www.researchgate.net/figure/Potential-mechanisms-of-PCSK9-inhibitors-associated-reduction-of-serum-triglycerides_fig1_319232945
https://www.benchchem.com/product/b610722#the-role-of-sbc-115076-in-lipid-metabolism
https://www.benchchem.com/product/b610722#the-role-of-sbc-115076-in-lipid-metabolism
https://www.benchchem.com/product/b610722#the-role-of-sbc-115076-in-lipid-metabolism
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b610722?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610722?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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